6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid
Description
This compound is a multifunctional organic molecule featuring:
- A nicotinic acid core (pyridine-3-carboxylic acid), which provides a carboxylic acid group for conjugation or salt formation.
- A piperidin-4-ylmethyl group, contributing conformational flexibility and basicity.
- An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the piperidine nitrogen, enabling selective deprotection under basic conditions (e.g., piperidine).
The molecular formula is estimated as C₃₁H₂₉N₅O₅ (molecular weight ≈ 551.6 g/mol). Its structure suggests applications in solid-phase peptide synthesis (SPPS) or medicinal chemistry, particularly as a building block for targeting nucleotide-binding proteins like kinases .
Properties
Molecular Formula |
C31H29N5O4 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
6-[[6-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]pyrimidin-4-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C31H29N5O4/c37-30(38)21-9-10-28(32-17-21)35-29-16-22(33-19-34-29)15-20-11-13-36(14-12-20)31(39)40-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-10,16-17,19-20,27H,11-15,18H2,(H,37,38)(H,32,33,34,35) |
InChI Key |
SVYILCGGZGGNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC(=NC=N2)NC3=NC=C(C=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The piperidine ring is then introduced through a nucleophilic substitution reaction. The pyrimidine ring is synthesized separately and then coupled with the piperidine derivative. Finally, the nicotinic acid moiety is introduced through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a probe to investigate the function of specific proteins or enzymes.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 6-((6-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)methyl)pyrimidin-4-yl)amino)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, either by inhibiting or activating them. This can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Solubility inferred from structural analogs; Fmoc groups generally reduce aqueous solubility.
Research Findings:
- Solid-Phase Synthesis : Fmoc-protected piperidines (e.g., ) are widely used in SPPS for constructing peptide-based therapeutics, highlighting the target’s utility in combinatorial chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
